molecular formula C22H21N5O4S2 B2562795 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850782-05-7

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2562795
CAS No.: 850782-05-7
M. Wt: 483.56
InChI Key: DWZVDEGCQRDDSG-YYDJUVGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with the molecular formula C40H38N8O8S2 and a molecular weight of 822.91 g/mol

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: Researchers use it to study biological processes and interactions at the molecular level.

    Industry: It is used in the development of new materials and chemical products.

Preparation Methods

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product’s purity and yield. Industrial production methods may vary, but they generally involve scaling up the laboratory synthesis processes while maintaining stringent quality control measures.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter its chemical structure, leading to new compounds.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique chemical structure and properties. Similar compounds include other sulfamoyl and benzothiazol derivatives, each with distinct characteristics and applications.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-26-19-10-7-17(31-2)15-20(19)32-22(26)25-21(28)16-5-8-18(9-6-16)33(29,30)27(13-3-11-23)14-4-12-24/h5-10,15H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZVDEGCQRDDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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